Triphenylvalsartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the synthesis process for Triphenylvalsartan is not explicitly mentioned in the literature, the synthesis of Valsartan, a related compound, has been described. The synthesis of Valsartan involves five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involves tetrazole ring formation catalyzed by Lewis acid .
Scientific Research Applications
Migraine and Pain Research
Triphenylvalsartan's related compounds, such as triptans, have been instrumental in understanding the pathophysiology and pharmacology of migraines. Triptans, acting as 5-HT1B/1D agonists, have led to the development of new investigational therapies like CGRP antagonists, which target components of the trigeminal sensory neuroinflammatory response in migraine treatment (Hargreaves, 2007).
QSAR Modeling and Triptan Binding Affinities
A study utilized quantitative structure-activity relationships (QSARs) to identify new triptan molecules, which are structurally related to Triphenylvalsartan. These molecules selectively bind to serotonin receptors, showing potential for migraine relief drug development (Alland & Jacobson, 2021).
Migraine Treatment Strategies
Research into Triphenylvalsartan-related triptans has expanded therapeutic strategies for migraine treatment, with a focus on drugs like ditans and gepants. These developments represent a significant advance in migraine treatment, potentially transforming headache medicine (Do, Guo, & Ashina, 2019).
Cardiovascular Research
Triphenylvalsartan's structurally related compound, valsartan, was investigated in the Valsartan in Acute Myocardial Infarction Trial (VALIANT) for its effectiveness in survivors of an acute myocardial infarction. This study has been pivotal in cardiovascular research, providing insights into the use of angiotensin receptor blockers in heart conditions (Winkelmann, 2004).
Neuropharmacological Effects
Studies on Triphenylvalsartan-related triptans have also contributed to understanding neuropharmacological effects in migraine treatment. This includes insights into the action of these drugs on serotonin receptors and their impact on the trigeminovascular system (Reuter, Salomone, Ickenstein, & Waeber, 2004).
Future Directions
While specific future directions for Triphenylvalsartan are not mentioned in the literature, there are ongoing studies on the use of sacubitril/valsartan in patients with infectious disease events . These studies could potentially provide insights into future research directions for Triphenylvalsartan.
properties
IUPAC Name |
(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCWKLWGCQAUOU-FAIXQHPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylvalsartan |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.